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Compound of Interest

Compound Name: Revexepride

Cat. No.: B1680569

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Revexepride, a
5-HT4 receptor agonist, with alternative therapeutic options for gastroparesis and
gastroesophageal reflux disease (GERD). The information is compiled from publicly available
clinical trial data and peer-reviewed publications to offer a comprehensive resource for
independent validation and further research.

Executive Summary

Revexepride has been investigated for the treatment of gastroparesis and GERD. Clinical trial
data consistently demonstrates that Revexepride, at the dosages studied, did not show a
statistically significant improvement in primary efficacy endpoints compared to placebo. In
contrast, several alternative agents, including other 5-HT4 receptor agonists and drugs with
different mechanisms of action, have shown varying degrees of efficacy in managing these
conditions. This guide presents a side-by-side comparison of the available quantitative data
and a detailed overview of the experimental methodologies employed in these studies.

Mechanism of Action: 5-HT4 Receptor Agonists

Revexepride is a selective serotonin 5-HT4 receptor agonist. The activation of 5-HT4
receptors on enteric neurons stimulates the release of acetylcholine, a neurotransmitter that
enhances gastrointestinal motility. This mechanism is intended to improve gastric emptying in
gastroparesis and enhance esophageal clearance in GERD.
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Figure 1: Simplified signaling pathway of Revexepride.

Comparison of Efficacy in Gastroparesis

The following table summarizes the quantitative outcomes from clinical trials of Revexepride
and its alternatives in the treatment of gastroparesis.
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Comparison of Efficacy in GERD

The following table summarizes the quantitative outcomes from clinical trials of Revexepride
and its alternatives in the treatment of GERD.
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Experimental Protocols

Revexepride in Gastroparesis (Adapted from
NCT00621477)
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Figure 2: Workflow for the Revexepride gastroparesis trial.

o Study Design: A Phase Il, exploratory, double-blind, randomized, stratified, placebo-
controlled, repeated-dose trial.

o Participants: 80 participants with symptoms suggestive of gastroparesis (both diabetic and
non-diabetic).

« Intervention: Participants were randomized to one of four parallel treatment groups: placebo
or Revexepride at doses of 0.02 mg, 0.1 mg, or 0.5 mg, administered orally three times a
day (t.i.d.) for 4 weeks.

e Qutcome Measures:
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o Primary: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) and
the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index
(PAGI-SYM) at weeks 2 and 4.

o Secondary: Change in gastric emptying rate evaluated by the 13C-octanoic acid breath
test, quality of life questionnaires, and meal-related symptom scores.

Revexepride in GERD (Adapted from NCT01472939)

o Study Design: A Phase 2b, double-blind, parallel-group study.

o Participants: 480 patients with GERD who had a partial response to proton pump inhibitors
(PPIs).

« Intervention: Patients were randomized to one of three Revexepride treatment groups (0.1
mg, 0.5 mg, and 2.0 mg three times daily) or a placebo group (1:1:1:1 ratio) for an 8-week
treatment period.

e Outcome Measures:

o Primary: The weekly percentage of regurgitation-free days during the second half of the
study (weeks 5-8), captured via daily electronic diaries.

Conclusion

The available evidence from published clinical trials does not support the efficacy of
Revexepride over placebo for the treatment of gastroparesis or GERD at the investigated
doses. In contrast, other prokinetic agents and standard therapies have demonstrated clinical
benefits in these conditions. Researchers and drug development professionals should consider
these findings when evaluating the potential of 5-HT4 receptor agonists and designing future
clinical trials. Further research may be warranted to explore different dosing regimens or
patient populations that might benefit from this class of drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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